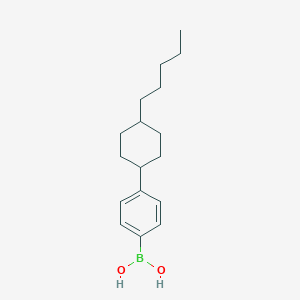![molecular formula C15H12ClNO3 B183552 Methyl 2-[(2-chlorobenzoyl)amino]benzoate CAS No. 5347-24-0](/img/structure/B183552.png)
Methyl 2-[(2-chlorobenzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2-chlorobenzoyl)amino]benzoate, also known as Methyl N-(2-chlorobenzoyl)-anthranilate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of anthranilic acid and is commonly used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemische Und Physiologische Effekte
Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-cancer effects in vitro and in vivo. In addition, it has been studied for its potential use as a fluorescent probe for imaging biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate in lab experiments is its versatility in synthesis. It can be easily synthesized from commercially available starting materials and can be used as a precursor for a variety of compounds. However, one limitation is its potential toxicity, which requires caution in handling and disposal.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate. One direction is to further investigate its potential as a fluorescent probe for imaging biological systems. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies on its mechanism of action and toxicity are needed to fully understand its potential applications.
Synthesemethoden
Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate can be synthesized through the reaction of anthranilic acid with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields Methyl 2-[(2-chlorobenzoyl)amino]benzoate N-(2-chlorobenzoyl)-anthranilate, which can be further converted to Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate by reacting it with methanol and a small amount of acid catalyst.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate has various scientific research applications. It has been used as a precursor in the synthesis of several pharmaceutical compounds, including anti-inflammatory and anti-cancer drugs. It has also been used as an intermediate in the synthesis of agrochemicals such as herbicides and fungicides. In addition, Methyl 2-[(2-chlorobenzoyl)amino]benzoate 2-[(2-chlorobenzoyl)amino]benzoate has been studied for its potential applications in organic electronics and as a fluorescent probe.
Eigenschaften
CAS-Nummer |
5347-24-0 |
|---|---|
Produktname |
Methyl 2-[(2-chlorobenzoyl)amino]benzoate |
Molekularformel |
C15H12ClNO3 |
Molekulargewicht |
289.71 g/mol |
IUPAC-Name |
methyl 2-[(2-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C15H12ClNO3/c1-20-15(19)11-7-3-5-9-13(11)17-14(18)10-6-2-4-8-12(10)16/h2-9H,1H3,(H,17,18) |
InChI-Schlüssel |
RVGQWMWLYCVLBF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



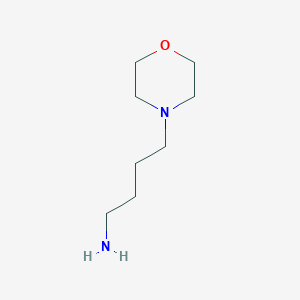
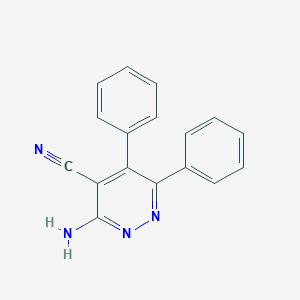
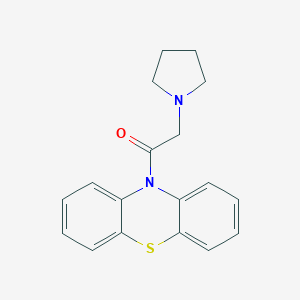
![N-[(2-ethoxyphenyl)methyl]cyclopentanamine](/img/structure/B183475.png)
![2-[(7-Chloroquinolin-4-yl)amino]ethanol](/img/structure/B183477.png)


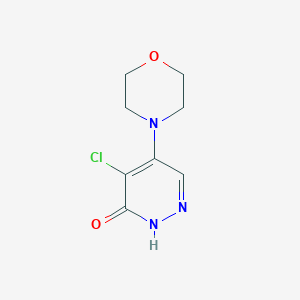
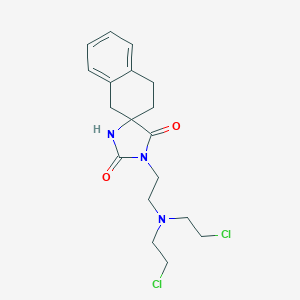


![2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183486.png)
![3-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B183488.png)
